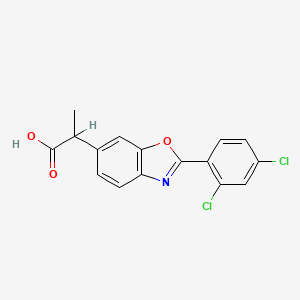
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- is a complex organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3.
Addition of the Diphenylmethyl Group: The diphenylmethyl group can be added through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The hydrogen atoms on the indole ring can be substituted with halogens or other groups using electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Industry: It is used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved depend on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- can be compared with other indole derivatives such as:
Indole-3-carboxylic acid: Lacks the diphenylmethyl and hydroxyl groups, resulting in different chemical properties and biological activities.
Indole-2-carboxylic acid: Similar core structure but without the diphenylmethyl and hydroxyl groups, leading to different reactivity and applications.
5-Hydroxyindole-2-carboxylic acid: Contains a hydroxyl group but lacks the diphenylmethyl group, affecting its solubility and interaction with biological targets.
The uniqueness of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
53924-10-0 |
|---|---|
Fórmula molecular |
C22H17NO3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-benzhydryl-5-hydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C22H17NO3/c24-16-11-12-18-17(13-16)20(21(23-18)22(25)26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,23-24H,(H,25,26) |
Clave InChI |
IGSKKFSCKDZNMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC4=C3C=C(C=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)


![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)




